Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate
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Overview
Description
Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate is a complex organic compound with a molecular formula of C19H18N4O4 and a molecular weight of 366.37 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate typically involves the reaction of indole derivatives with phenylhydrazine and acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate: Another ester with similar functional groups.
Uniqueness
Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
624726-16-5 |
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Molecular Formula |
C19H18N4O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 2-[3-[(2-anilinoacetyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C19H18N4O4/c1-27-17(25)12-23-15-10-6-5-9-14(15)18(19(23)26)22-21-16(24)11-20-13-7-3-2-4-8-13/h2-10,20,26H,11-12H2,1H3 |
InChI Key |
ACOBAXXSNGKBAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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